molecular formula C11H15ClN2O2 B2990551 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 60071-01-4

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B2990551
CAS No.: 60071-01-4
M. Wt: 242.7
InChI Key: CNBXPBMZCRPUJS-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and an aminoethoxy group.

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can be employed in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active compounds makes it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to create drugs with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydroquinoline core can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

  • 2-(2-Aminoethoxy)ethanol: This compound shares a similar structure but lacks the tetrahydroquinoline core.

  • Quinoline derivatives: These compounds have a similar core structure but differ in the presence of the aminoethoxy group.

Uniqueness: 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique due to its combination of the tetrahydroquinoline core and the aminoethoxy group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

6-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10;/h2-3,7H,1,4-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBXPBMZCRPUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60071-01-4
Record name 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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